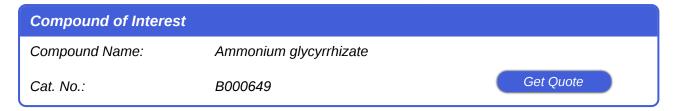


A Comprehensive Technical Guide to the Synthesis and Purification of Ammonium Glycyrrhizate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium glycyrrhizate, the ammonium salt of glycyrrhizic acid, is a triterpene saponin derived from the licorice root (Glycyrrhiza glabra L.).[1] It is a compound of significant interest in the pharmaceutical and food industries due to its potent anti-inflammatory properties and intense sweetness.[1][2] This technical guide provides an in-depth overview of the synthesis and purification of ammonium glycyrrhizate, intended for researchers, scientists, and professionals in drug development. It details various experimental protocols, presents quantitative data in a structured format, and includes process diagrams for enhanced clarity.

Introduction

Ammonium glycyrrhizate is produced through the neutralization of glycyrrhizic acid, which is first extracted from licorice root.[1][3] The resulting salt is more water-soluble than its acidic precursor, a desirable characteristic for many applications.[1] The manufacturing process can be broadly categorized into two main stages: the synthesis from glycyrrhizic acid and the subsequent purification of the resulting ammonium salt. This guide will elaborate on the methodologies for each of these critical stages.

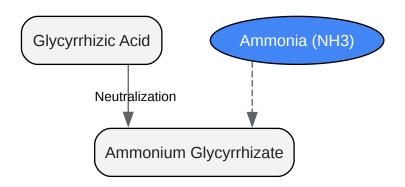
Synthesis of Ammonium Glycyrrhizate



The fundamental synthesis step involves the reaction of glycyrrhizic acid with an ammonia source. This acid-base neutralization reaction yields the ammonium salt of glycyrrhizic acid.

General Synthesis Pathway

The synthesis of **ammonium glycyrrhizate** commences with the extraction of glycyrrhizic acid from licorice root, followed by a neutralization reaction with ammonia.[1] This process can be visualized as a straightforward chemical transformation.



Click to download full resolution via product page

Synthesis of **Ammonium Glycyrrhizate** from Glycyrrhizic Acid.

Experimental Protocols for Synthesis

Several methods for the synthesis of **ammonium glycyrrhizate** have been documented, primarily differing in the initial treatment of the crude glycyrrhizic acid and the specific conditions of the ammoniation step.

Protocol 1: Direct Ammoniation of Crude Glycyrrhizic Acid

This protocol details a common method starting from crude glycyrrhizic acid.

- Extraction of Crude Glycyrrhizic Acid: Begin with crude glycyrrhizic acid, typically at a concentration of about 50%, extracted from licorice root.[4]
- Acidified Ethanol Extraction: Add 50g of the crude glycyrrhizic acid to 170ml of 95% ethanol
 that has been acidified with hydrochloric acid to a pH of 3.5-4.0.[4]
- Stirring and Heating: Stir the mixture at a temperature of 40-50°C for 4 hours.[4]



- Filtration and Second Extraction: Filter the mixture. The remaining filter residue is then subjected to a second extraction with 100ml of ethanol under the same conditions for 3 hours.[4]
- Ammoniation: Combine the extracts from both steps. Add ammonia water or ammonia gas dropwise while stirring until the pH of the solution reaches 7.2-7.5.[4]
- Precipitation: Allow the solution to stand at room temperature for 30 minutes to facilitate the complete precipitation of triammonium glycyrrhizinate.[4]
- Conversion to Monoammonium Salt: Disperse the precipitate into a paste with an
 appropriate amount of glacial acetic acid. If necessary, gentle heating can be applied. Let it
 stand for 1 hour and then filter to convert the triammonium salt into the monoammonium salt.

Protocol 2: Ammoniation with Ammonium Acetate

This alternative method utilizes ammonium acetate as the ammonia source.

- Initial Extraction and Decolorization: An extractive solution of glycyrrhizic acid is first obtained and decolorized.[5]
- Heating: The primary decolorized solution is heated to a temperature of 60-65°C.[5]
- Addition of Ammonium Acetate: Slowly add ammonium acetate to the heated solution, maintaining the temperature at 60-65°C for 25-45 minutes.[5]
- Cooling and Acidification: Cool the solution to 25-40°C and slowly add formic acid.[5]
- Reheating and Crystallization: Reheat the solution to 60-65°C and maintain this temperature for another 25-45 minutes. Subsequently, cool the solution to below 30°C and stir to induce crystallization.[5]

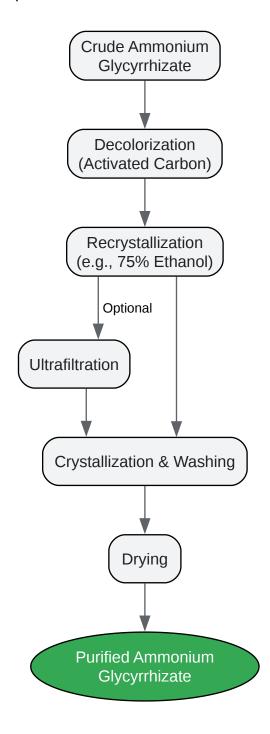
Purification of Ammonium Glycyrrhizate

Purification is a critical step to achieve the desired quality and purity of **ammonium glycyrrhizate** for its intended applications. Common methods include recrystallization, decolorization with activated carbon, and ultrafiltration.



General Purification Workflow

A typical purification process involves several sequential steps to remove impurities and enhance the purity of the final product.



Click to download full resolution via product page

A generalized workflow for the purification of ammonium glycyrrhizate.



Experimental Protocols for Purification

Protocol 1: Recrystallization and Decolorization

This protocol is a widely used method for purifying **ammonium glycyrrhizate**.

- Initial Washing: Wash the crude monoammonium salt with a small amount of glacial acetic acid one to two times to obtain a pale yellow crude product.[4]
- Decolorization: Decolorize the crude product using activated carbon.[4]
- Recrystallization: Recrystallize the decolorized product from 75% ethanol to obtain white crystals.[4]
- Drying: Dry the crystals to obtain the final purified product.[1]

Protocol 2: Purification via Ultrafiltration

Ultrafiltration is a modern technique employed to enhance the purity of **ammonium glycyrrhizate**.

- Preparation of Ammoniated Solution: An ammoniated solution of glycyrrhizic acid is prepared and decolorized with activated carbon.
- Ultrafiltration: The ammoniated liquid is subjected to membrane ultrafiltration using a polyethersulfone ultrafiltration membrane with a molecular weight cut-off of 2500-3000.[6]
- Operating Conditions: The ultrafiltration is carried out at a temperature of 30°C and a pressure of 0.05-0.10 MPa, with a feed concentration of 30-40 g/L.[6]
- Final Steps: The filtrate is then subjected to crystallization, filtration, drying, and pulverization to yield the final product.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis and purification protocols.



Table 1: Synthesis Parameters and Yields

Parameter	Value	Reference
Starting Material	50g crude glycyrrhizic acid (~50% content)	[4]
Extraction Solvent	170ml of 95% ethanol (acidified to pH 3.5-4.0)	[4]
Extraction Temperature	40-50°C	[4]
Extraction Time	4 hours (first extraction), 3 hours (second extraction)	[4]
Ammoniation pH	7.2-7.5	[4]
Final Yield	15.5g of white crystals (61% yield)	[4]
Final Purity	≥98%	[4]

Table 2: Purification Parameters

Purification Method	Parameter	Value	Reference
Recrystallization	Solvent	75% ethanol	[4]
Ultrafiltration	Membrane Type	Polyethersulfone	[6]
Molecular Weight Cut-	2500-3000 Da	[6]	_
Temperature	30°C	[6]	_
Pressure	0.05-0.10 MPa	[6]	-
Feed Concentration	30-40 g/L	[6]	_
Drying	Temperature	70-75°C	[7]

Quality Control and Analytical Methods



The quality of the final **ammonium glycyrrhizate** product is assessed based on several parameters. High-performance liquid chromatography (HPLC) is a key analytical technique for determining the purity and quantifying related substances.[8]

Table 3: Quality Specifications for Ammonium Glycyrrhizate

Parameter	Specification	Reference
Purity (Assay)	98.0-102.0% (anhydrous substance)	[2]
18α-glycyrrhizic acid	≤ 10.0%	[2]
Impurity A	≤ 5.0%	[2]
Water Content	≤ 6% w/w	[2]
Sulphated Ash	≤ 0.2% w/w	[2]
Heavy Metals	≤ 20 ppm	[2]
Residual Solvents (Ethanol)	< 1% w/w	[2]

Conclusion

The synthesis and purification of **ammonium glycyrrhizate** involve a series of well-defined chemical and physical processes. The choice of methodology can impact the yield, purity, and overall quality of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound. Adherence to established quality control parameters is crucial to ensure the suitability of **ammonium glycyrrhizate** for its intended applications in the pharmaceutical and food industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Ammonium Glycyrrhizate Descrizione [tiiips.com]
- 2. selectbotanical.com [selectbotanical.com]
- 3. Micelle Formation of Monoammonium Glycyrrhizinate [jstage.jst.go.jp]
- 4. Production and Function of Monoammonium Glycyrrhizinate Nanjing Chemical Material Corp. [njchm.com]
- 5. CN112047987A Preparation method of mono-ammonium glycyrrhizinate Google Patents [patents.google.com]
- 6. Preparation method of monoammonium glycyrrhizinate Eureka | Patsnap [eureka.patsnap.com]
- 7. CN106565815A Monoammonium glycyrrhizinate purification method Google Patents [patents.google.com]
- 8. [Simultaneous determination of principal components and related substances of raw material drug of ammonium glycyrrhizinate by reversed-phase high performance liquid chromatography] PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Synthesis and Purification of Ammonium Glycyrrhizate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000649#synthesis-and-purification-of-ammonium-glycyrrhizate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com